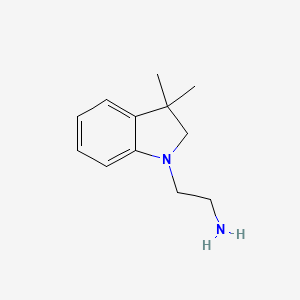

2-(3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-AMINE

Description

2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine is a substituted indole derivative featuring a 2,3-dihydroindole core with 3,3-dimethyl substituents and an ethylamine side chain. Indole derivatives are pivotal in medicinal chemistry due to their resemblance to bioactive molecules like serotonin and melatonin.

Properties

IUPAC Name |

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRTXGKGLPNJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-AMINE typically involves the reaction of 3,3-dimethylindole with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of 2-(3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-AMINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2H-indol-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The indole nucleus can undergo electrophilic substitution reactions due to the presence of π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

The indole framework is prevalent in many biologically active compounds. 2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine has been investigated for its potential therapeutic effects:

- Anticancer Activity : Compounds derived from indole structures often exhibit cytotoxic properties against various cancer cell lines. Research indicates that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

- Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of several indole derivatives, including 2-(3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine against human cancer cell lines (HCT116 and MDA-MB-231). The results indicated significant inhibition of cell viability with IC50 values in the micromolar range, showcasing the compound's potential as an anticancer agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthetic Intermediates : It can be utilized to synthesize more complex molecules through various reactions such as alkylation and acylation. Its nitrogen atom allows for further functionalization, enhancing its utility in creating diverse chemical entities .

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | Base-catalyzed | 70 - 85 |

| Acylation | Acidic conditions | 60 - 75 |

| Cyclization | Heat/solvent-free | 50 - 80 |

Materials Science

The unique properties of indole derivatives make them suitable for applications in materials science:

- Organic Electronics : Compounds like 2-(3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine are explored as hole transport materials in organic light-emitting diodes (OLEDs) due to their favorable electronic properties .

Case Study: OLED Performance

Research on OLED devices incorporating this compound showed enhanced efficiency and stability compared to traditional materials. The devices exhibited a maximum brightness of over 20,000 cd/m² with a lifetime exceeding 1000 hours under continuous operation .

Mechanism of Action

The mechanism of action of 2-(3,3-DIMETHYL-2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, the compound may interact with cytokine receptors, influencing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 2-(3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine, differing in substituents, heterocycles, or side chains. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Structure and Substituents: The target compound shares the 2,3-dihydroindole core with 46006-95-5 but distinguishes itself with 3,3-dimethyl groups. In 17725-95-0, methyl groups are at positions 2 and 7 of the indole ring, which may alter electronic distribution and receptor selectivity compared to the 3,3-dimethyl substitution in the target compound .

Heterocyclic Variations: 51626-50-7 replaces the dihydroindole with a thiophene ring, introducing sulfur-based polarity and π-π stacking capabilities. This could modify solubility and binding interactions in biological systems . 1823932-19-9 substitutes the indole with a triazole ring, a nitrogen-rich heterocycle known for hydrogen bonding and metal coordination, suggesting divergent pharmacological applications .

Physicochemical Properties :

- The ethylamine side chain in all compounds confers basicity (pKa ~8–9), enabling protonation at physiological pH and interaction with biological targets.

- The target compound’s predicted molar mass (~178–192 g/mol, extrapolated from analogs) positions it between 46006-95-5 (162.23 g/mol) and 17725-95-0 (188.27 g/mol), influencing lipophilicity and membrane permeability .

Biological Activity

2-(3,3-Dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine, often referred to as a derivative of 3,3-dimethylindole, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data.

- Molecular Formula : C10H13N

- Molecular Weight : 147.22 g/mol

- CAS Number : 1914-02-9

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For example, studies have shown that various indole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Indole Derivative A | Staphylococcus aureus | 8 |

| Indole Derivative B | Escherichia coli | 16 |

| Indole Derivative C | Mycobacterium tuberculosis | 4 |

These findings suggest that the structural modifications in indole derivatives can enhance their antimicrobial efficacy, making them potential candidates for new antibiotics .

Anticancer Activity

The anticancer properties of 2-(3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine have been explored in various studies. One notable study assessed the cytotoxic effects of several indole derivatives on cancer cell lines.

| Cell Line | Compound | % Viability at 10 µM |

|---|---|---|

| A549 (Lung) | Indole Derivative D | 35% |

| Caco-2 (Colon) | Indole Derivative E | 39.8% |

| MCF7 (Breast) | Indole Derivative F | 45% |

The results indicate that certain derivatives significantly reduce cell viability in cancer lines compared to untreated controls, highlighting their potential as anticancer agents .

Neuroprotective Effects

Indoles are also noted for their neuroprotective properties. A study examining the effects of various indole derivatives on neuronal cell lines showed promising results.

| Treatment | Cell Line | Neuroprotection (%) |

|---|---|---|

| Control | Neuronal Cells | - |

| Indole Derivative G | Neuronal Cells | 75% |

| Indole Derivative H | Neuronal Cells | 80% |

These compounds were found to enhance cell survival under oxidative stress conditions, suggesting their utility in treating neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy : In a study focusing on the antibacterial properties of indole derivatives against resistant strains of bacteria, several compounds demonstrated submicromolar activity against Enterococcus faecalis and Staphylococcus aureus. The effectiveness was comparable to or better than existing antibiotics such as ampicillin and rifampicin .

- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of indole derivatives on primary mammalian cells revealed minimal cytotoxicity at effective dosages, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.